molecular formula C11H15I B6161983 1-ethyl-4-iodo-2-(propan-2-yl)benzene CAS No. 1369942-30-2

1-ethyl-4-iodo-2-(propan-2-yl)benzene

Cat. No. B6161983
CAS RN: 1369942-30-2
M. Wt: 274.1
InChI Key:
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Description

“1-ethyl-4-iodo-2-(propan-2-yl)benzene” is an organic compound . It is a derivative of benzene, which is a cyclic hydrocarbon . The compound contains an ethyl group (C2H5), an iodo group (I), and a propan-2-yl group (CH(CH3)2) attached to the benzene ring .


Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-iodo-2-(propan-2-yl)benzene” can be deduced from its name. It has a benzene ring as the base structure. The “1-ethyl” indicates an ethyl group attached to the first carbon of the benzene ring. The “4-iodo” indicates an iodine atom attached to the fourth carbon. The “2-(propan-2-yl)” indicates a propan-2-yl group attached to the second carbon .


Chemical Reactions Analysis

Benzene derivatives, including “1-ethyl-4-iodo-2-(propan-2-yl)benzene”, can undergo various chemical reactions. One of the most common is electrophilic aromatic substitution . In this reaction, an electrophile replaces a hydrogen atom in the aromatic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-4-iodo-2-(propan-2-yl)benzene” can be determined by various experimental methods. These properties may include melting point, boiling point, density, molecular formula, molecular weight, and others .

Mechanism of Action

The mechanism of electrophilic aromatic substitution, a common reaction for benzene derivatives, involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety and hazards of “1-ethyl-4-iodo-2-(propan-2-yl)benzene” can be found in its Material Safety Data Sheet (MSDS). It provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-iodo-2-(propan-2-yl)benzene involves the introduction of an ethyl group, an iodine atom, and a propan-2-yl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Iodine", "Propan-2-ol", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of benzene using sulfuric acid and sodium nitrate to obtain bromobenzene.", "Step 2: Alkylation of bromobenzene with ethyl bromide in the presence of magnesium and diethyl ether to obtain ethylbromobenzene.", "Step 3: Reduction of ethylbromobenzene using sodium iodide and propan-2-ol to obtain 1-ethyl-4-iodobenzene.", "Step 4: Alkylation of 1-ethyl-4-iodobenzene with propan-2-yl chloride in the presence of sodium bicarbonate to obtain 1-ethyl-4-iodo-2-(propan-2-yl)benzene." ] }

CAS RN

1369942-30-2

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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